4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine is an organic compound that features a piperidine ring and a morpholine ring, both of which are connected through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(Benzenesulfonyl)piperidine-4-carbonyl]morpholine
- 4-[1-(Phenylsulfonyl)piperidine-4-carbonyl]morpholine
Uniqueness
4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine is unique due to the presence of the 3-methoxybenzoyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[1-(3-methoxybenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H24N2O4/c1-23-16-4-2-3-15(13-16)18(22)19-7-5-14(6-8-19)17(21)20-9-11-24-12-10-20/h2-4,13-14H,5-12H2,1H3 |
InChI Key |
GVOAMDNBJWYQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.